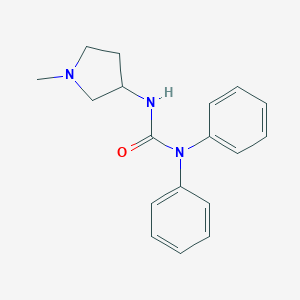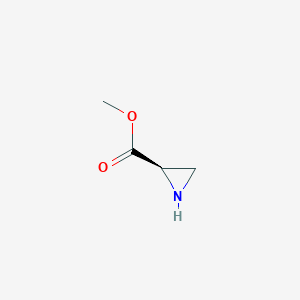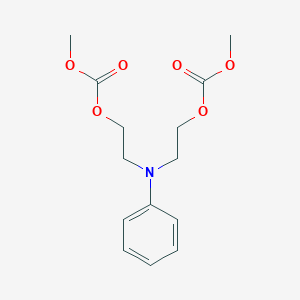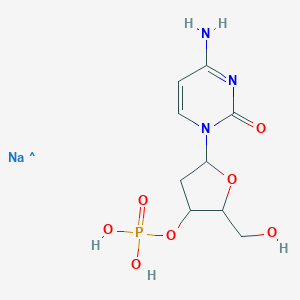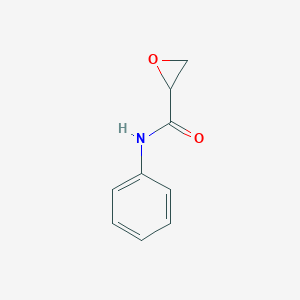
N-phenyloxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyloxirane-2-carboxamide, also known as oxiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1979 by the Swiss pharmaceutical company, Hoffmann-La Roche. Oxiracetam has been extensively studied for its cognitive-enhancing properties and has shown promising results in improving memory, learning, and attention.
Mechanism Of Action
The exact mechanism of action of N-phenyloxirane-2-carboxamide is not fully understood. However, it is believed to work by increasing the release of acetylcholine, a neurotransmitter that is involved in memory and learning. It may also enhance the activity of glutamate, another neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects:
Oxiracetam has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It may also increase the density of cholinergic receptors in the brain, which may contribute to its cognitive-enhancing effects.
Advantages And Limitations For Lab Experiments
Oxiracetam has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. It is also readily available and can be obtained from several commercial sources. However, one limitation of using N-phenyloxirane-2-carboxamide in lab experiments is that it may have species-specific effects and may not translate well to humans.
Future Directions
There are several future directions for research on N-phenyloxirane-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other drugs.
In conclusion, N-phenyloxirane-2-carboxamide is a promising nootropic drug that has shown potential in improving memory, learning, and attention. Its cognitive-enhancing properties and neuroprotective effects make it an interesting candidate for further research in the field of neuroscience. However, more research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other drugs.
Synthesis Methods
The synthesis of N-phenyloxirane-2-carboxamide involves the reaction of 2-oxopyrrolidine with ethyl chloroformate, followed by the addition of phenylhydrazine and sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure N-phenyloxirane-2-carboxamide.
Scientific Research Applications
Oxiracetam has been studied extensively for its cognitive-enhancing properties. Several studies have demonstrated its ability to improve memory, learning, and attention. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
105427-03-0 |
|---|---|
Product Name |
N-phenyloxirane-2-carboxamide |
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
N-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C9H9NO2/c11-9(8-6-12-8)10-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |
InChI Key |
SVTVTMBNDSAORT-UHFFFAOYSA-N |
SMILES |
C1C(O1)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1C(O1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



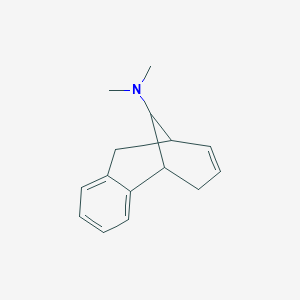
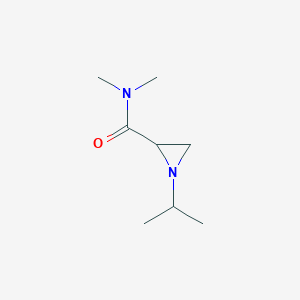
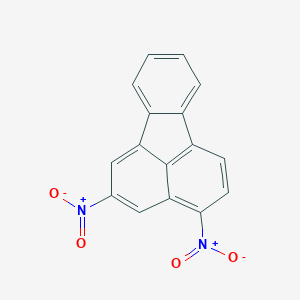
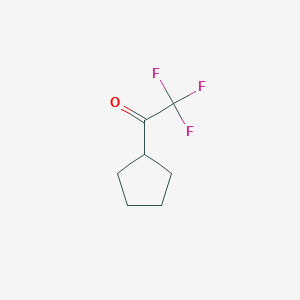
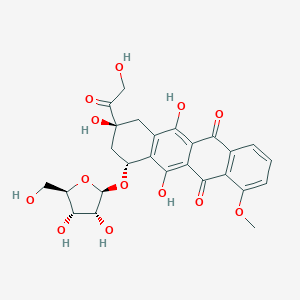
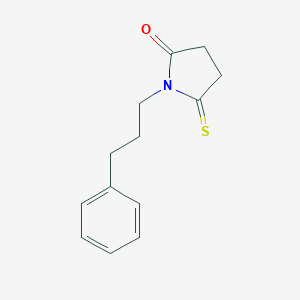
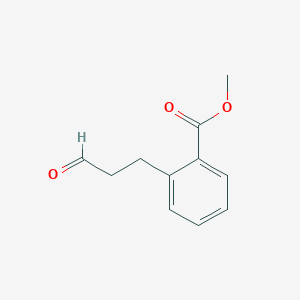
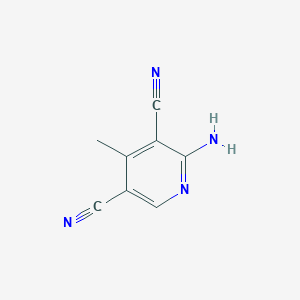
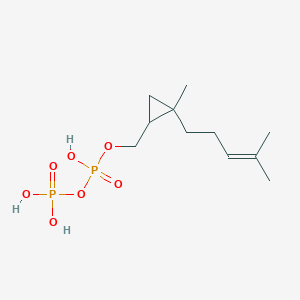
![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)
